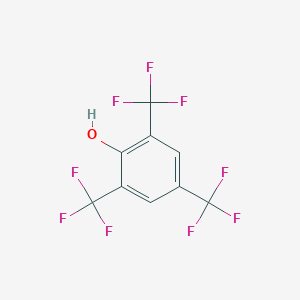
2,4,6-Tris(trifluoromethyl)phenol
Übersicht
Beschreibung
2,4,6-Tris(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of three trifluoromethyl groups attached to a phenol ring. This compound, with the molecular formula C9H3F9O, is known for its high thermal stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(trifluoromethyl)phenol typically involves the trifluoromethylation of phenol derivatives. One common method is the reaction of 1,3,5-Tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane, forming 2,4,6-Tris(trifluoromethyl)phenyl-lithium, which is then hydrolyzed to yield the desired phenol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale trifluoromethylation reactions using specialized reagents and catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tris(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(trifluoromethyl)phenol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Wirkmechanismus
The mechanism by which 2,4,6-Tris(trifluoromethyl)phenol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound has similar trifluoromethyl groups but differs in the position and number of fluorine atoms.
1,3,5-Tris(trifluoromethyl)benzene: A precursor in the synthesis of 2,4,6-Tris(trifluoromethyl)phenol, it lacks the phenolic hydroxyl group.
Uniqueness: this compound is unique due to the presence of three trifluoromethyl groups, which impart high thermal stability and unique electronic properties. These characteristics make it particularly valuable in applications requiring robust and stable compounds .
Eigenschaften
IUPAC Name |
2,4,6-tris(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRSJKZNKXMYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563504 | |
| Record name | 2,4,6-Tris(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122489-60-5 | |
| Record name | 2,4,6-Tris(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


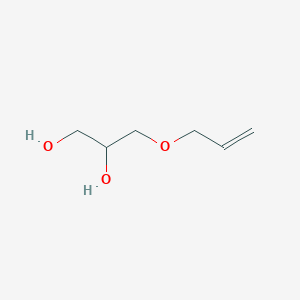
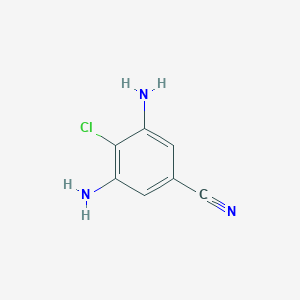


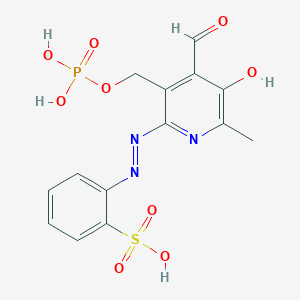
![2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide](/img/structure/B54488.png)
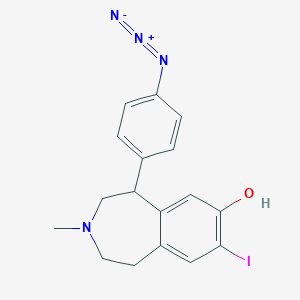
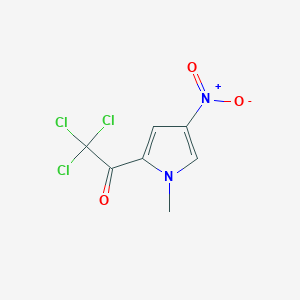
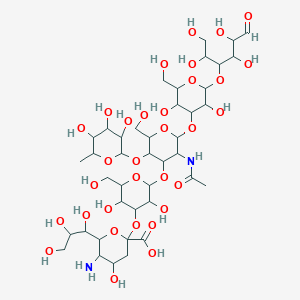
![1-Isopropyl-7-methylpyrrolo[1,2-a]pyrazine](/img/structure/B54497.png)




